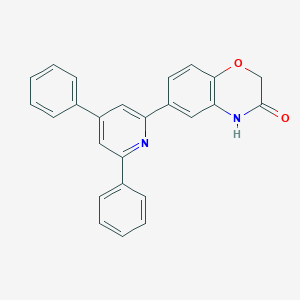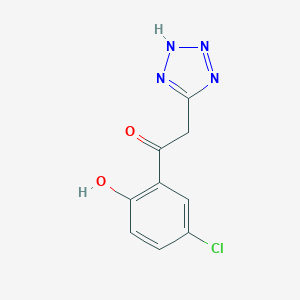
3-bromo-N-(4-methylbenzyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(4-methylbenzyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(4-methylbenzyl)benzenesulfonamide is not well understood. However, it is believed to inhibit the growth of bacteria and fungi by interfering with their metabolic processes. Specifically, it is thought to inhibit the synthesis of folic acid, an essential nutrient for these organisms.
Biochemical and Physiological Effects:
3-bromo-N-(4-methylbenzyl)benzenesulfonamide has been found to have low toxicity and is generally well tolerated in laboratory animals. However, it may cause irritation to the skin, eyes, and respiratory tract if not handled properly. It has also been found to have potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-N-(4-methylbenzyl)benzenesulfonamide in lab experiments is its low toxicity and high stability. It is also relatively easy to synthesize, making it a cost-effective option. However, one limitation is that its mechanism of action is not well understood, which may limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for research involving 3-bromo-N-(4-methylbenzyl)benzenesulfonamide. One area of interest is its potential as an antibacterial and antifungal agent, as there is a growing need for new antibiotics due to the increasing prevalence of antibiotic-resistant bacteria. Another area of interest is its potential as a cancer treatment, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to better understand its mechanism of action and potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 3-bromo-N-(4-methylbenzyl)benzenesulfonamide can be achieved by reacting 4-methylbenzylamine with 3-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(4-methylbenzyl)benzenesulfonamide has been used in various scientific research studies due to its potential applications. It has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. It has also been used as a reagent in organic synthesis and as a ligand in metal-catalyzed reactions.
Eigenschaften
Produktname |
3-bromo-N-(4-methylbenzyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H14BrNO2S |
Molekulargewicht |
340.24 g/mol |
IUPAC-Name |
3-bromo-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-11-5-7-12(8-6-11)10-16-19(17,18)14-4-2-3-13(15)9-14/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
VYHBUFRXXIMKFR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)

![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)

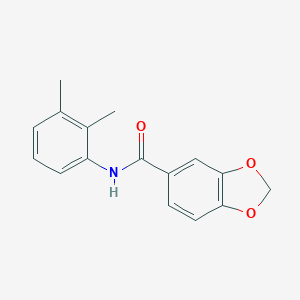
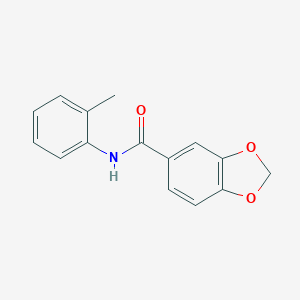
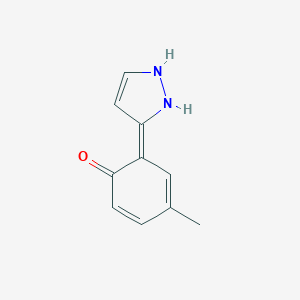
![6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270308.png)
![6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)
